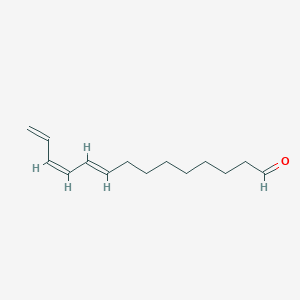
(4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol is a fluorinated organic compound with the molecular formula C9H4F4O. This compound is characterized by the presence of an ethynyl group and four fluorine atoms attached to a phenyl ring, along with a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Ethynylation: An ethynyl group is introduced to the benzene ring through a palladium-catalyzed coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of (4-Ethynyl-2,3,5,6-tetrafluorophenyl)aldehyde or (4-Ethynyl-2,3,5,6-tetrafluorophenyl)carboxylic acid.
Reduction: Formation of (4-Ethenyl-2,3,5,6-tetrafluorophenyl)methanol or (4-Ethyl-2,3,5,6-tetrafluorophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Investigated for its potential as a diagnostic agent in medical imaging.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol is primarily based on its ability to interact with various molecular targets through its functional groups The ethynyl group can participate in π-π interactions, while the fluorine atoms can form strong hydrogen bonds with biological molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,3,5,6-Tetrafluorophenyl)methanol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
(4-Methoxymethyl-2,3,5,6-tetrafluorophenyl)methanol: Contains a methoxymethyl group instead of an ethynyl group, leading to different chemical properties and applications.
Uniqueness
The presence of the ethynyl group in (4-Ethynyl-2,3,5,6-tetrafluorophenyl)methanol makes it unique compared to other similar compounds. This group enhances its reactivity and allows for the formation of a wider range of derivatives, making it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
121038-04-8 |
|---|---|
Formule moléculaire |
C9H4F4O |
Poids moléculaire |
204.12 g/mol |
Nom IUPAC |
(4-ethynyl-2,3,5,6-tetrafluorophenyl)methanol |
InChI |
InChI=1S/C9H4F4O/c1-2-4-6(10)8(12)5(3-14)9(13)7(4)11/h1,14H,3H2 |
Clé InChI |
BNPWGHGYEZCYOD-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C(=C(C(=C1F)F)CO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)
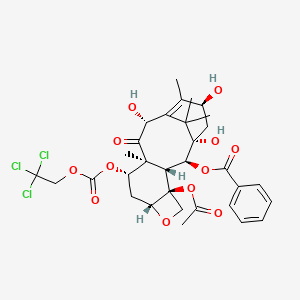
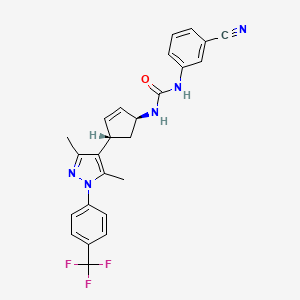
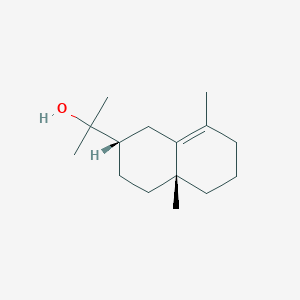
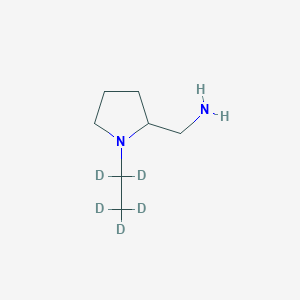

![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
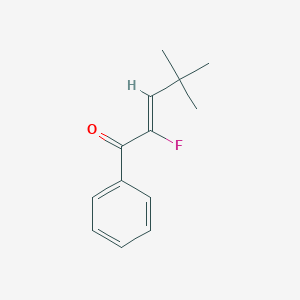
![tert-butyl N-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]carbamate](/img/structure/B15295710.png)
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)
